

Application Notes and Protocols for Recombinant LC3B Protein Purification

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Compound of Interest

Compound Name: LC10

Cat. No.: B15549233

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Introduction

The designation "**LC10** protein" is not a standardized nomenclature in protein databases. However, it is plausible that this refers to Microtubule-associated protein 1A/1B-light chain 3B (LC3B), a key protein in autophagy pathways, given its molecular weight and common use in research.[1][2] LC3B is widely used as a marker for autophagosomes.[1] This document provides detailed protocols for the expression and purification of recombinant human LC3B, which is often performed with an affinity tag (e.g., mCherry or a His-tag) to facilitate purification.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of tagged recombinant human LC3B from *E. coli*. The actual yields and purity can vary depending on the expression system, cell lysis efficiency, and the specific chromatography setup.

Parameter	Expected Value	Notes
Expression Culture Volume	1 Liter	Yields are scalable.
Cell Pellet Wet Weight	5-10 grams	Dependent on bacterial growth.
Protein Concentration (Crude Lysate)	10-20 mg/mL	Highly variable.
Purity after Affinity Chromatography	> 90%	As estimated by SDS-PAGE.
Purity after Size Exclusion Chromatography	> 98%	As estimated by SDS-PAGE.
Final Yield of Purified Protein	5-15 mg/L of culture	Highly dependent on expression levels and purification efficiency.
Molecular Weight (mCherry-hLC3B)	~47.89 kDa	[3]

Experimental Protocols

Recombinant Human LC3B Expression

This protocol describes the expression of N-terminally tagged human LC3B in an E. coli expression system.

Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression vector containing the tagged human LC3B gene
- Luria-Bertani (LB) broth
- Appropriate antibiotic for plasmid selection (e.g., Ampicillin or Kanamycin)
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)

Procedure:

- Transform the E. coli expression strain with the LC3B expression vector.
- Inoculate a starter culture of 50 mL of LB broth containing the appropriate antibiotic with a single colony of transformed bacteria.
- Incubate the starter culture overnight at 37°C with shaking.
- The following day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.
- Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Continue to incubate the culture at a reduced temperature, for instance, 18°C, for 16 hours with shaking.[\[3\]](#)
- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

Recombinant Human LC3B Purification

This protocol outlines a two-step purification process involving affinity chromatography followed by size-exclusion chromatography for a His-tagged LC3B protein.

Buffers:

- Lysis Buffer: 50mM HEPES pH 7.5, 300mM NaCl, 10mM Imidazole, 2mM MgCl₂, 2mM β-mercaptoethanol, 1mM Pefabloc, and protease inhibitors.[\[3\]](#)
- Wash Buffer (Buffer A): 50mM HEPES pH 7.5, 300mM NaCl, 10mM Imidazole, 2mM MgCl₂, 2mM β-mercaptoethanol.
- Elution Buffer (Buffer B): 50mM HEPES pH 7.5, 300mM NaCl, 300mM Imidazole, 2mM MgCl₂, 2mM β-mercaptoethanol.[\[3\]](#)

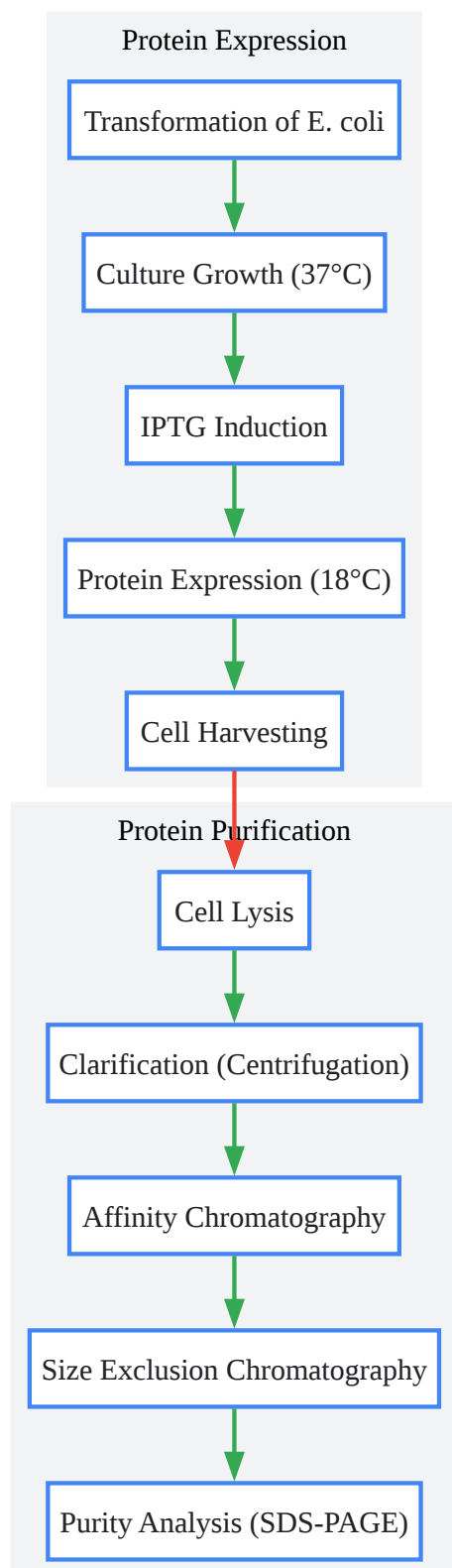
- Size Exclusion Chromatography (SEC) Buffer: 25mM HEPES pH 7.5, 150mM NaCl, 1mM DTT.[3]

Procedure:

- Cell Lysis:
 - Resuspend the frozen cell pellet in ice-cold Lysis Buffer (25 mL per liter of culture).[3]
 - Lyse the cells by sonication on ice.
 - Clarify the lysate by centrifugation at 40,000 x g for 30 minutes at 4°C to pellet cell debris. [3]
 - Collect the supernatant containing the soluble protein.
- Affinity Chromatography (His-Trap):
 - Equilibrate a His-Trap affinity column with Buffer A.
 - Load the clarified supernatant onto the equilibrated column.
 - Wash the column with Buffer A until the absorbance at 280 nm returns to baseline to remove unbound proteins.
 - Elute the bound protein with Buffer B.[3]
 - Collect the elution fractions.
- Size Exclusion Chromatography (SEC):
 - Concentrate the pooled elution fractions from the affinity step.
 - Equilibrate a size-exclusion chromatography column with SEC Buffer.
 - Load the concentrated protein sample onto the column.
 - Run the chromatography at a constant flow rate and collect fractions.

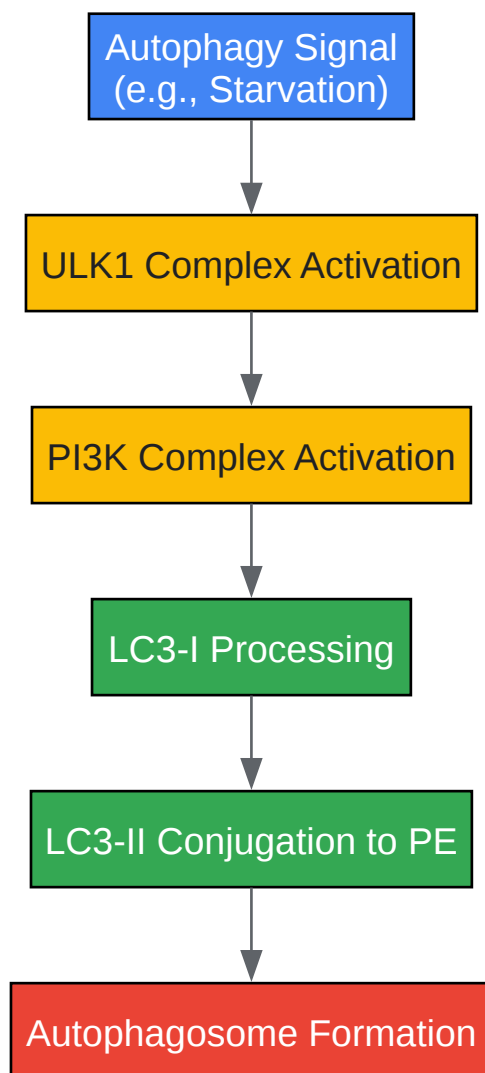
- Monitor the protein elution by absorbance at 280 nm.
- Analysis and Storage:
 - Analyze the purified fractions by SDS-PAGE to assess purity.
 - Pool the purest fractions.
 - Measure the protein concentration using a spectrophotometer at 280 nm.[\[3\]](#)
 - Aliquot the purified protein and store at -80°C.

Visualizations



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Caption: Workflow for Recombinant LC3B Expression and Purification.



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Caption: Simplified LC3B Signaling Pathway in Autophagy.

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- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant LC3B Protein Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15549233#lc10-protein-purification-methods]

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